molecular formula C12H14BrNO2 B8173184 (E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate

(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate

Cat. No.: B8173184
M. Wt: 284.15 g/mol
InChI Key: TVVCVXILMYVELX-SNAWJCMRSA-N
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Description

(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group, a bromopyridine moiety, and an (E)-configured double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl acrylate and 4-bromopyridine-2-carbaldehyde.

    Reaction Conditions: A common method involves a Wittig reaction, where the aldehyde group of 4-bromopyridine-2-carbaldehyde reacts with a phosphonium ylide derived from tert-butyl acrylate. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a palladium catalyst.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium on carbon catalyst.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the pyridine ring.

Major Products

    Substitution: Products include derivatives where the bromine is replaced by other functional groups.

    Reduction: The major product is the saturated ester.

    Oxidation: The major product is the pyridine N-oxide derivative.

Scientific Research Applications

(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(4-chloropyridin-2-yl)acrylate
  • tert-butyl 3-(4-fluoropyridin-2-yl)acrylate
  • tert-butyl 3-(4-methylpyridin-2-yl)acrylate

Uniqueness

(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens or substituents. This makes it a valuable intermediate in the synthesis of various compounds with potential biological activity.

Properties

IUPAC Name

tert-butyl (E)-3-(4-bromopyridin-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)5-4-10-8-9(13)6-7-14-10/h4-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVCVXILMYVELX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=NC=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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